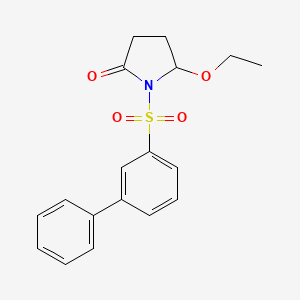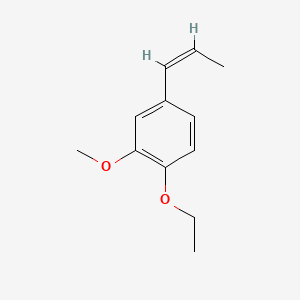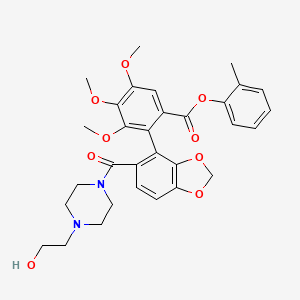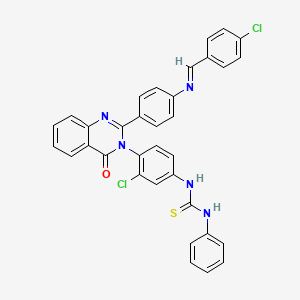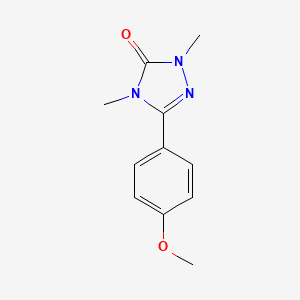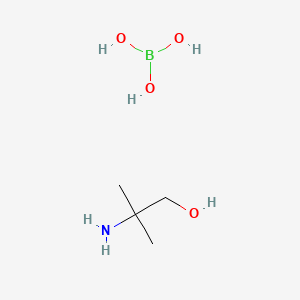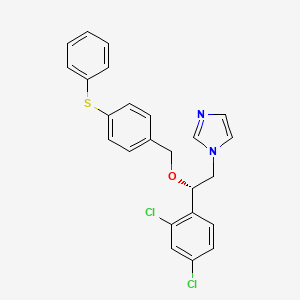
(S)-fenticonazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-fenticonazole is an antifungal agent belonging to the imidazole class of compounds. It is primarily used in the treatment of fungal infections, particularly those affecting the skin and mucous membranes. The compound exhibits broad-spectrum antifungal activity, making it effective against a variety of fungal pathogens.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-fenticonazole typically involves the following steps:
Formation of the imidazole ring: This is achieved through the reaction of an appropriate dicarbonyl compound with an amine.
Introduction of the chiral center: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired stereochemistry.
Functionalization of the imidazole ring:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification steps: These include crystallization, filtration, and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-fenticonazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different levels of antifungal activity.
Aplicaciones Científicas De Investigación
(S)-fenticonazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of imidazole derivatives.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Used in the development of antifungal therapies for treating skin and mucous membrane infections.
Industry: Employed in the formulation of antifungal creams, ointments, and other topical applications.
Mecanismo De Acción
(S)-fenticonazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to increased permeability and ultimately cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol.
Comparación Con Compuestos Similares
Similar Compounds
Clotrimazole: Another imidazole antifungal agent with a similar mechanism of action.
Miconazole: Also an imidazole derivative used to treat fungal infections.
Ketoconazole: A broad-spectrum antifungal agent with a similar structure and function.
Uniqueness
(S)-fenticonazole is unique due to its specific stereochemistry, which can influence its binding affinity and efficacy. The (S)-enantiomer is often more active than the ®-enantiomer, making it a preferred choice in antifungal treatments.
Propiedades
Número CAS |
1268165-30-5 |
|---|---|
Fórmula molecular |
C24H20Cl2N2OS |
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
1-[(2S)-2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2/t24-/m1/s1 |
Clave InChI |
ZCJYUTQZBAIHBS-XMMPIXPASA-N |
SMILES isomérico |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CO[C@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


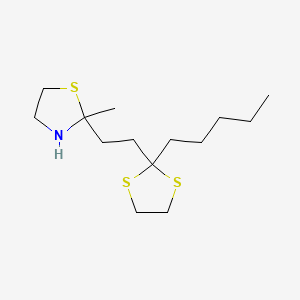
![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)
